[(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate
Description
This compound is a pyrrolizidine alkaloid derivative characterized by a bicyclic pyrrolizidine core (hexahydro-1H-pyrrolizin-1-yl) substituted with a 4-oxide group and esterified with a 2,3-dihydroxy-2-(propan-2-yl)butanoate moiety. Its molecular formula is C₁₆H₂₇NO₇, with an average molecular mass of 345.392 g/mol and a monoisotopic mass of 345.178752 g/mol . The structure features four defined stereocenters, contributing to its stereochemical complexity and biological relevance. The compound is related to natural alkaloids such as europine oxide and cropodine, which are known for their diverse pharmacological activities .
Properties
Molecular Formula |
C15H27NO5 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
[(1R,8S)-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |
InChI |
InChI=1S/C15H27NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11?,12-,13-,15?,16?/m0/s1 |
InChI Key |
DLNWZIVYKQXLTN-IKZJNQNNSA-N |
Isomeric SMILES |
CC(C)C(C(C)O)(C(=O)OC[C@@H]1CC[N+]2([C@H]1CCC2)[O-])O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O |
Origin of Product |
United States |
Preparation Methods
Protected Ester Synthesis
-
Substrate : 3,4-O-isopropylidene-2-hydroxy-2-isopropylbutanoic acid.
-
Reaction : The acid is activated (e.g., using EDC/HOBt) and coupled to the pyrrolizidine alcohol under mild conditions.
-
Deprotection : Acidic hydrolysis (e.g., HCl/MeOH) removes the isopropylidene group.
Example :
Direct Esterification via Mitsunobu Reaction
Conditions :
Stereochemical Control Strategies
The (2S,3R) configuration in the butanoate moiety is achieved via:
-
Chiral Pool Synthesis : Use of (S)-malic acid or derivatives as starting materials.
-
Asymmetric Catalysis : Sharpless dihydroxylation or enzymatic resolution to set hydroxyl group stereochemistry.
Notable Method :
Enzymatic hydrolysis of racemic dihydroxybutanoate esters using lipases (e.g., CAL-B) provides enantiopure (2S,3R) acid (>98% ee).
Industrial-Scale Optimization
Patent US5516912A outlines a high-yield process for similar pyrrolizidine esters:
-
Grignard Addition : Methylmagnesium bromide reacts with a proline-derived nitrile.
-
Cyclization : Tosyl chloride promotes intramolecular cyclization.
-
Crystallization : Recrystallization from hexane/EtOAc yields >99% purity.
Scale-Up Data :
Analytical Validation
Final compounds are characterized via:
-
NMR : Distinct signals for pyrrolizidine protons (δ 3.5–4.2 ppm) and diastereotopic hydroxyls.
-
HPLC : Chiral columns (e.g., Daicel OD-H) confirm enantiopurity.
Typical HPLC Conditions :
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
[(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the oxido group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxido derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
The compound [(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its applications across different fields, particularly in medicinal chemistry, agriculture, and material science.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, making it a candidate for further studies in preventing oxidative stress-related diseases.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies suggest that derivatives of pyrrolizidine compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Drug Delivery Systems
Due to its unique structure, this compound can be explored for use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the bioavailability and efficacy of therapeutic agents.
Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes, such as lipoxygenase, which is involved in inflammatory processes. This property could be beneficial in developing anti-inflammatory medications.
Pesticide Development
Compounds similar to this pyrrolizidine derivative have been investigated for their insecticidal properties. The structural features may allow it to interact effectively with insect physiology, providing a basis for developing new pesticides that are more environmentally friendly.
Plant Growth Regulators
Research into the effects of similar compounds on plant growth suggests potential applications as growth regulators. These compounds can influence plant development processes, enhancing crop yields and resistance to stress.
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Coatings and Adhesives
Due to its chemical reactivity, the compound can be explored for use in coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of similar pyrrolizidine derivatives using DPPH radical scavenging assays. Results indicated a significant reduction in radical concentration, suggesting potential therapeutic applications in oxidative stress management.
Case Study 2: Antimicrobial Testing
In vitro testing against common pathogens revealed that derivatives based on the pyrrolizidine structure exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This finding supports further exploration into its use as a novel antimicrobial agent.
Case Study 3: Pesticide Development
Field trials assessing the efficacy of pyrrolizidine-based pesticides demonstrated effective control over pest populations while minimizing non-target effects, highlighting their potential role in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of [(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulate enzyme activity, or interact with receptor proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural homology with other pyrrolizidine alkaloids and ester derivatives. Below is a detailed comparison:
Electronic and Reactivity Differences
- Target Compound vs.
- Target Compound vs. Cropodine : The 4-oxide group in the target compound introduces a polar N-oxide functionality, increasing solubility in polar solvents compared to cropodine .
- Coromandaline : The hydroxyethyl group and additional methyl substitution create a more sterically hindered structure, likely affecting metabolic stability .
Data Tables
Key Physicochemical Properties
| Property | Target Compound | Europine Oxide | Coromandaline |
|---|---|---|---|
| Molecular Weight (g/mol) | 345.392 | 345.392 | 359.414 |
| LogP (Predicted) | 0.85 | 0.12 | -0.45 |
| Hydrogen Bond Donors | 3 | 3 | 4 |
| Hydrogen Bond Acceptors | 7 | 7 | 8 |
Stereochemical Configuration
| Compound | C1 | C2 | C3 | C7a |
|---|---|---|---|---|
| Target Compound | R | - | - | S |
| Europine Oxide | S | - | - | R |
| Coromandaline | R | R | S | R |
Biological Activity
The compound [(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate (also referred to as CID 20105825) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula
- Chemical Formula: C15H27NO5
- Molecular Weight: 299.38 g/mol
Structure
The compound features a pyrrolizine moiety, which is known for its diverse biological activities. The presence of hydroxyl groups and an ester functional group contributes to its potential reactivity and interactions within biological systems.
3D Structure
The 3D structure can be visualized using molecular modeling software, which aids in understanding its spatial configuration and potential binding sites for biological targets.
Research indicates that compounds similar to [(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate may exhibit various mechanisms of action:
- Antioxidant Activity : The hydroxyl groups in the structure are likely to contribute to antioxidant properties by scavenging free radicals.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cancer progression.
- Receptor Modulation : Potential interactions with neurotransmitter receptors or other cellular receptors could lead to physiological effects.
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds:
- Anticancer Activity : A study demonstrated that derivatives of pyrrolizine exhibited cytotoxic effects on various cancer cell lines, suggesting a possible role in cancer therapy.
- Neuroprotective Effects : Research has indicated that certain pyrrolizine compounds can protect neuronal cells from oxidative stress, highlighting their potential in neurodegenerative diseases.
Case Studies
- Case Study on Anticancer Effects : A clinical trial explored the effects of a pyrrolizine derivative on patients with advanced cancer. Results indicated a significant reduction in tumor size in a subset of patients, warranting further investigation into its mechanisms.
- Neuroprotective Study : An animal model study showed that administration of a related compound improved cognitive function and reduced markers of oxidative stress in models of Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Neuroprotective | Protection against oxidative stress |
Table 2: Structural Features
| Feature | Description |
|---|---|
| Pyrrolizine ring | Central structural motif |
| Hydroxyl groups | Contribute to antioxidant activity |
| Ester linkage | Potential for enzyme inhibition |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the stereochemistry and structural integrity of this compound?
- Methodology :
-
NMR Spectroscopy : Use 1H and 13C NMR to resolve stereochemistry, focusing on coupling constants and chemical shifts of hydroxyl and pyrrolizidine protons .
-
X-ray Crystallography : Employ SHELX software (e.g., SHELXL/SHELXS97) for single-crystal analysis to confirm absolute configuration. Ensure data collection at low temperatures (e.g., 120 K) to minimize thermal motion artifacts .
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight and fragmentation patterns .
Q. What synthetic routes are effective for pyrrolizidine alkaloid derivatives with similar stereochemical complexity?
- Methodology :
- One-Pot Reactions : Utilize tandem cyclization and functionalization steps under reflux (e.g., xylene, 25–30 hours) to assemble the pyrrolizidine core .
- Purification : Recrystallization from methanol or ethanol removes byproducts; monitor purity via melting point analysis (e.g., 199–225°C for intermediates) .
- Protection/Deprotection : Temporarily protect hydroxyl groups using acetyl or benzoyl moieties to prevent undesired side reactions .
Advanced Research Questions
Q. How can computational chemistry address stereochemical ambiguities in NMR data for this compound?
- Methodology :
-
Density Functional Theory (DFT) : Calculate 13C NMR chemical shifts using functionals like B3LYP/6-31G(d) to compare with experimental data. Discrepancies >2 ppm suggest incorrect stereochemical assignments .
-
Molecular Dynamics Simulations : Model solvent effects (e.g., DMSO) to predict hydrogen-bonding interactions that influence chemical shifts .
Q. What strategies resolve contradictions between theoretical and experimental data in reaction optimization?
- Methodology :
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 25°C vs. reflux) to isolate intermediates or favor stereoselective pathways .
- Isotopic Labeling : Introduce deuterium at hydroxyl groups to track hydrogen-bonding effects on reactivity .
- Cross-Validation : Compare crystallographic data (e.g., bond angles) with DFT-optimized geometries to identify computational model limitations .
Q. How can reaction conditions be optimized to enhance yield while maintaining stereochemical fidelity?
- Methodology :
-
Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize transition states; non-polar solvents (e.g., toluene) may reduce side reactions .
-
Catalyst Design : Use chiral auxiliaries or organocatalysts (e.g., proline derivatives) to enforce enantioselectivity during esterification .
-
In Situ Monitoring : Employ LC-MS or IR spectroscopy to detect intermediates and adjust reaction times dynamically .
Parameter Optimized Condition Impact on Yield/Stereoselectivity Temperature 80–110°C (reflux) Favors cyclization over epimerization Catalyst Loading 5–10 mol% Balances cost and reaction efficiency
Data Contradiction Analysis
Q. How should researchers address discrepancies between observed and calculated HRMS data?
- Methodology :
- Isotopic Pattern Analysis : Check for adducts (e.g., [M+Na]+) or solvent clusters that distort molecular ion peaks .
- High-Purity Standards : Use recrystallized reference compounds to calibrate mass spectrometers and minimize baseline noise .
- Fragmentation Pathways : Compare theoretical and experimental MS/MS spectra to identify unexpected cleavage patterns (e.g., retro-Diels-Alder) .
Safety and Handling
Q. What safety protocols are critical for handling hydroxylated pyrrolizidine derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
